1,4-Bis(1-phenylethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
61852-63-9 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-17(19-9-5-3-6-10-19)21-13-15-22(16-14-21)18(2)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
LSHZJRDKMOFRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Alkylation Strategies for 1,4-Bis(1-phenylethyl)benzene Frameworks
Modern synthetic chemistry has seen the evolution of Friedel-Crafts alkylation from its classical form to more advanced and controlled methodologies. These strategies aim to address challenges such as polysubstitution, rearrangement of the alkylating agent, and, crucially, the control of stereochemistry.
The synthesis of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science. This compound possesses two stereogenic centers, leading to the possibility of three stereoisomers: (R,R), (S,S), and the meso (R,S) compound. The stereoselective synthesis of these isomers requires the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of the alkylation reaction.
Asymmetric induction in the Friedel-Crafts alkylation of arenes with styrenes can be achieved using chiral Brønsted acids or chiral Lewis acid catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the others. While specific examples for the highly stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis are well-established and applicable. For instance, chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including Friedel-Crafts alkylations.
The development of chiral ligands that can coordinate to a metal center is a powerful strategy for asymmetric catalysis. These ligand-metal complexes can act as chiral Lewis acids, activating the electrophile and controlling the facial selectivity of the nucleophilic attack by the aromatic ring. A variety of chiral ligands, such as those based on bis(oxazoline) (BOX) and pyridine-oxazoline (PYOX) scaffolds, have been successfully employed in enantioselective Friedel-Crafts reactions.
The general approach involves the in-situ formation of a chiral Lewis acid complex, for example, by reacting a metal triflate with a chiral ligand. This complex then coordinates to the styrene (B11656) derivative, activating it for a stereoselective reaction with benzene (B151609). The design of the ligand is crucial, as its steric and electronic properties dictate the level of enantioselectivity.
Table 1: Examples of Chiral Ligands Used in Asymmetric Friedel-Crafts Alkylations
| Ligand Type | Metal | Typical Substrates |
| Bis(oxazoline) (BOX) | Copper(II), Zinc(II) | Alkenes, α,β-unsaturated ketoesters |
| Pyridine-oxazoline (PYOX) | Scandium(III), Copper(II) | Indoles, pyrroles |
| Chiral Phosphoric Acids | (Catalyst itself) | Imines, alkenes |
Preparation of Functionalized this compound Derivatives
The functionalization of the this compound core opens up avenues for creating new molecules with tailored properties. Derivatization can occur at the aromatic rings or the benzylic positions of the side chains.
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl rings of this compound. These reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The directing effects of the existing phenylethyl groups will influence the position of the incoming substituent.
Functionalization of the side chains can be achieved through reactions targeting the benzylic C-H bonds. For example, oxidation of the benzylic positions could potentially lead to the formation of ketones or alcohols. However, the benzene ring itself is generally resistant to oxidation under mild conditions. minia.edu.eg
The introduction of heteroatoms, such as nitrogen or sulfur, into the this compound framework can significantly alter its electronic and structural properties. For instance, nitration of the aromatic rings, followed by reduction of the nitro groups, would yield amino-functionalized derivatives. These amino groups can then serve as handles for further synthetic transformations.
Creating extended conjugated systems based on the this compound core could lead to materials with interesting photophysical properties. One potential approach involves the synthesis of derivatives with polymerizable groups, which can then be used in polymerization reactions to form conjugated polymers. nih.gov
Mechanistic Investigations of Reaction Pathways
The formation of this compound via the Friedel-Crafts alkylation of benzene with styrene proceeds through a stepwise electrophilic aromatic substitution mechanism. ntnu.edu.tw
The key steps are:
Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid, styrene is activated to form a carbocationic intermediate. This is typically the 1-phenylethyl cation, which is stabilized by the adjacent phenyl group.
Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile and attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as the counter-ion of the catalyst, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the monosubstituted product, 1-phenylethylbenzene.
Second Alkylation: The 1-phenylethylbenzene can then undergo a second Friedel-Crafts alkylation with another equivalent of activated styrene to form the disubstituted product, this compound. The initial alkyl group is ortho, para-directing, leading predominantly to the 1,4-isomer due to steric hindrance at the ortho positions.
A significant challenge in this reaction is controlling the degree of alkylation to prevent the formation of polysubstituted byproducts. The reaction conditions, such as the ratio of reactants and the catalyst concentration, play a crucial role in determining the product distribution.
Elucidation of Alkylation Mechanisms
The synthesis of this compound is primarily achieved through Friedel-Crafts alkylation, a fundamental method in organic chemistry for attaching alkyl substituents to aromatic rings. mt.comyoutube.com This reaction is an electrophilic aromatic substitution where an alkyl group, in this case, a 1-phenylethyl group, replaces a hydrogen atom on the benzene ring. mt.comyoutube.com The process is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
The mechanism involves several key steps. First, the Lewis acid catalyst reacts with an alkylating agent to generate a carbocation electrophile. mt.comlibretexts.org For the synthesis of this compound, a suitable alkylating agent would be styrene or 1-phenylethanol. The interaction with the Lewis acid facilitates the formation of the 1-phenylethyl carbocation.
Once formed, the carbocation acts as an electrophile and is attacked by the π-electrons of the benzene ring. libretexts.org This step disrupts the aromaticity of the ring and forms a non-aromatic, resonance-stabilized intermediate known as an arenium ion or sigma complex. mt.comlibretexts.org In the final step, a weak base, often the complex formed between the Lewis acid and the leaving group (e.g., [AlCl₄]⁻), removes a proton from the carbon atom bearing the new alkyl group. youtube.comlibretexts.org This restores the aromaticity of the benzene ring, yielding the alkylated product and regenerating the Lewis acid catalyst. mt.comyoutube.com
Because the introduction of one 1-phenylethyl group activates the benzene ring towards further substitution, a second alkylation occurs to yield the disubstituted product. libretexts.org The initial phenylethylation directs the second incoming electrophile primarily to the para position, leading to the formation of this compound, due to steric hindrance at the ortho positions. However, mixtures of ortho, meta, and para isomers can sometimes be formed. libretexts.org A significant challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the alkylated product is more reactive than the starting benzene. libretexts.orgwiley-vch.de
| Catalyst Type | Common Examples | Key Characteristics |
|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Strong electron acceptors, generate carbocations from alkyl halides or alkenes. mt.com |
| Protic Acids (Superacids) | H₂SO₄, Phosphotungstic acid | Protonate alkenes (e.g., styrene) to form carbocations. etsu.edu |
| Solid Acid Catalysts | Zeolites (e.g., Zeolite Y, ZSM-5) | Offer advantages in terms of reusability and reduced corrosion, can provide shape selectivity. etsu.edu |
Catalytic Hydrogenation Processes of Related Unsaturated Analogues (e.g., 1,4-Bis(phenylethynyl)benzene)
This compound can be synthesized via the complete hydrogenation of its unsaturated analogue, 1,4-Bis(phenylethynyl)benzene (B159325). This transformation is a catalytic hydrogenation reaction, where molecular hydrogen (H₂) is added across the carbon-carbon triple bonds of the starting material in the presence of a metal catalyst. quora.compressbooks.pub This process is a reduction reaction, converting the alkyne functional groups into alkane groups. masterorganicchemistry.com
The most common catalysts for this type of complete hydrogenation are platinum (Pt), palladium (Pd) dispersed on a high-surface-area support like activated carbon (Pd/C), or Raney nickel (Ra-Ni). quora.comlibretexts.org The reaction mechanism involves the adsorption of both the molecular hydrogen and the unsaturated substrate onto the surface of the metal catalyst. pressbooks.pubmasterorganicchemistry.com On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are added sequentially to the alkyne moieties. masterorganicchemistry.com
The hydrogenation of 1,4-Bis(phenylethynyl)benzene to this compound is a multi-step process. aip.org The two alkyne groups are typically reduced first to alkenes (forming 1,4-bis(1-phenylvinyl)benzene and related species) and subsequently to the fully saturated alkanes. pressbooks.pub
Research has shown that for 1,4-bis(phenylethynyl)benzene (DEB), the hydrogenation process produces a range of intermediates. aip.org Interestingly, the volatility of these intermediates does not decrease monotonically as hydrogenation proceeds; there is a decrease in volatility for the initial hydrogenation steps, followed by an upward trend. aip.orgnih.gov This phenomenon is influenced by intermolecular carbon-hydrogen dipole interactions in the crystal structures of the intermediate species. nih.gov
If partial hydrogenation is desired to yield the corresponding alkene, specific "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), can be used. libretexts.org These modified catalysts are less reactive and can selectively stop the reaction at the alkene stage, typically yielding the cis-alkene due to syn-addition of hydrogen on the catalyst surface. pressbooks.publibretexts.org
| Parameter | Description | Examples/Details |
|---|---|---|
| Starting Material | Unsaturated analogue of the target compound. | 1,4-Bis(phenylethynyl)benzene |
| Reagent | Molecular Hydrogen (H₂) | Typically used as a gas under pressure. |
| Catalyst (for full hydrogenation) | Heterogeneous metal catalysts that facilitate the addition of hydrogen. | Palladium on carbon (Pd/C), Platinum (Pt), Raney Nickel (Ra-Ni). libretexts.org |
| Intermediates | Partially hydrogenated species formed during the reaction. | Compounds containing alkene (C=C) bonds. aip.org |
| Final Product | The fully saturated target compound. | This compound |
Stereochemistry, Chirality, and Conformational Analysis
Enantiomerism and Diastereomerism in 1,4-Bis(1-phenylethyl)benzene Systems
The structure of this compound features two stereogenic centers at the benzylic carbons of the phenylethyl groups. The presence of two chiral centers gives rise to a set of stereoisomers, which can be classified as either enantiomers or diastereomers. libretexts.orglibretexts.org
Specifically, for a molecule with two chiral centers, a maximum of 2n stereoisomers can exist, where n is the number of chiral centers. In the case of this compound, this results in four possible stereoisomers. These can be categorized into two pairs of enantiomers.
The stereoisomers are designated based on the R/S configuration at each of the two chiral centers:
(R,R)-1,4-Bis(1-phenylethyl)benzene and (S,S)-1,4-Bis(1-phenylethyl)benzene are a pair of enantiomers. They are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. vanderbilt.edu
(R,S)-1,4-Bis(1-phenylethyl)benzene and (S,R)-1,4-Bis(1-phenylethyl)benzene are also a pair of enantiomers. However, due to the symmetry of the para-substituted benzene (B151609) ring, the (R,S) and (S,R) forms are identical and represent a single meso compound. A meso compound is an achiral member of a set of diastereomers. msu.edu
The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. qmul.ac.uk For instance, the (R,R) isomer is a diastereomer of the meso (R,S) isomer. Diastereomers have different physical and chemical properties. libretexts.org
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship | Chirality |
| (R,R) | Enantiomer of (S,S) | Chiral |
| (S,S) | Enantiomer of (R,R) | Chiral |
| (R,S) / (S,R) | Meso compound | Achiral |
Chiral Resolution and Enantiomeric Enrichment Techniques
The separation of the enantiomers of this compound from a racemic mixture, a process known as chiral resolution, is a critical step for studying the properties of the individual enantiomers. Several techniques can be employed for this purpose, with chiral chromatography being one of the most powerful and widely used methods.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. The principle behind this technique is the differential interaction between the enantiomers and the chiral environment of the CSP. This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and thus, separation. The choice of the chiral stationary phase is crucial and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds.
Other potential methods for enantiomeric enrichment include:
Diastereomeric salt formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
Enzymatic resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for one enantiomer while leaving the other unreacted.
Conformational Preferences and Dynamics
Torsion Angle Analysis
The key torsion angles that define the conformation of this compound are those around the C(aryl)-C(alkyl) and C(alkyl)-C(phenyl) bonds. To minimize steric hindrance, the molecule will adopt conformations where the bulky phenyl groups of the side chains are oriented away from the central benzene ring and from each other.
It is expected that the torsion angles will deviate from perfect staggering to accommodate the bulky substituents. Quantum mechanical calculations would be necessary to determine the exact low-energy conformations and the energy barriers between them.
Table 2: Plausible Low-Energy Torsion Angles for this compound
| Torsion Angle | Description | Expected Value (degrees) | Rationale |
| C(aryl)-C(alkyl)-C(phenyl)-C(phenyl) | Rotation of the terminal phenyl group | ~60-90 | Minimizes steric clash with the central benzene ring. |
| C(alkyl)-C(aryl)-C(aryl)-C(alkyl) | Relative orientation of the two phenylethyl groups | ~180 (anti) | Places the bulky groups on opposite sides of the central ring to minimize steric repulsion. |
Intramolecular Interactions Governing Conformation
The conformational preferences of this compound are governed by a balance of several intramolecular interactions:
Van der Waals forces: Repulsive van der Waals interactions (steric hindrance) between the hydrogen atoms on the phenyl rings and the alkyl side chains are the dominant factor in determining the preferred conformation.
Torsional strain: Rotation around the single bonds is associated with an energy barrier that needs to be overcome. The molecule will tend to reside in conformations that minimize this strain.
Pi-stacking: Although less likely to be a dominant factor for intramolecular conformation in this flexible system, weak attractive interactions between the aromatic rings (pi-pi stacking) could play a role in stabilizing certain folded conformations.
Advanced Spectroscopic and Diffraction Based Characterization
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Optical Rotation, Circular Dichroism)
Chiroptical spectroscopy is a critical analytical tool for the characterization of chiral molecules such as 1,4-Bis(1-phenylethyl)benzene. This technique investigates the differential interaction of chiral substances with left- and right-circularly polarized light, providing valuable information on the stereochemistry of the molecule. The enantiomeric forms of this compound, the (S,S) and (R,R) enantiomers, are expected to exhibit equal and opposite chiroptical properties, while the meso form (R,S) would be chiroptically inactive.
Optical rotation is a fundamental chiroptical measurement that quantifies the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule under defined experimental conditions (temperature, wavelength, solvent, and concentration). For the enantiomers of this compound, the (S,S)-isomer is expected to rotate plane-polarized light to the same degree but in the opposite direction as the (R,R)-isomer.
Table 1: Optical Rotation of (S)-1-phenylethanol
| Compound | Formula | CAS Number | Specific Rotation [α]D (c=5 in methanol) |
| (S)-(-)-1-Phenylethanol | C8H10O | 1445-91-6 | -45.0 ± 1.0° |
This interactive table provides the specific rotation for a related chiral compound, (S)-1-phenylethanol. The data is sourced from Thermo Fisher Scientific and MilliporeSigma product specifications.
The presence of two chiral centers in this compound would be expected to result in a specific rotation that is approximately double that of the single chiral center analogue, assuming that the contributions of the two chiral centers are additive. However, intramolecular interactions could lead to deviations from this idealized value.
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) as a function of wavelength. Enantiomers will produce mirror-image CD spectra. For this compound, the (S,S) and (R,R) enantiomers are expected to show distinct Cotton effects, which are characteristic positive or negative peaks in the CD spectrum. These arise from the electronic transitions within the chiral molecule. The aromatic nature of the phenyl groups in this compound suggests that it would exhibit CD signals in the UV region of the electromagnetic spectrum.
Studies on other chiral molecules containing the 1-phenylethyl moiety have demonstrated the utility of CD spectroscopy in their stereochemical analysis. For instance, the use of CD has been effective in determining the absolute configuration and enantiomeric excess of various chiral amines and alcohols. nih.gov While specific CD spectra for this compound are not published, the principles of the technique indicate its high applicability for the enantiomeric characterization of this compound. The meso (R,S) isomer of this compound, possessing a center of symmetry, would not be expected to exhibit a CD spectrum.
Computational and Theoretical Chemistry
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the electronic level. These studies can reveal insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,4-Bis(1-phenylethyl)benzene, DFT calculations would be instrumental in determining key molecular and electronic properties. By employing various functionals and basis sets, researchers could compute optimized molecular geometries, bond lengths, and bond angles. This would reveal how the bulky 1-phenylethyl groups might distort the planarity of the central benzene (B151609) ring.
Furthermore, DFT calculations can provide values for electronic properties such as ionization potential, electron affinity, and dipole moment. These parameters are crucial for understanding the molecule's reactivity and its interactions with other molecules. While specific DFT data for this compound is not readily found, studies on other disubstituted benzenes with bulky groups suggest that steric hindrance can lead to significant changes in electronic distribution and molecular geometry.
Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound
| Property | Predicted Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.
For this compound, a HOMO-LUMO analysis would help in identifying the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of these orbitals would likely be influenced by the π-systems of the benzene rings. Charge transfer investigations, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich and electron-deficient areas of the molecule, predicting sites for electrophilic and nucleophilic attack.
Conformational Energy Landscapes and Potential Energy Surfaces
The presence of rotatable bonds in the 1-phenylethyl substituents means that this compound can exist in various conformations. A study of its conformational energy landscape would involve systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers (global and local minima) and the energy barriers between them (transition states).
This analysis would reveal the preferred spatial arrangement of the phenyl groups relative to the central benzene ring. It is plausible that steric hindrance between the bulky groups would play a significant role in determining the lowest energy conformations. Understanding the potential energy surface is crucial for predicting the molecule's shape and how it might interact with other molecules or surfaces.
Simulation of Spectroscopic Signatures
Computational methods can be used to simulate various spectroscopic signatures, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts for the optimized geometry of this compound, theoretical spectra can be generated.
These simulated spectra can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to the corresponding atomic motions or chemical environments. This is a powerful tool for structural elucidation and for understanding how different conformations might be distinguished spectroscopically.
Molecular Modeling of Intermolecular Interactions and Aggregation Phenomena
The way in which molecules of this compound interact with each other in the solid or liquid state is governed by intermolecular forces. Molecular modeling techniques can be used to study these interactions and predict how the molecules might pack in a crystal lattice or aggregate in solution.
Computational studies could quantify the strength of these interactions and explore how they influence the bulk properties of the material. For instance, understanding the intermolecular forces is key to predicting properties like melting point, boiling point, and solubility.
Based on a comprehensive search of available scientific literature, no computational or theoretical chemistry studies concerning the adsorption behavior of this compound on surfaces were found. The research in this specific area appears to be limited, and consequently, there are no detailed findings or data tables to report for this section.
Q & A
Q. What are the optimal synthetic routes for 1,4-bis(1-phenylethyl)benzene, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1,4-bis(bromomethyl)benzene reacts with phenylhydrazine derivatives in tetrahydrofuran (THF) under inert nitrogen atmosphere, with sodium hydride (NaH) as a base. Reaction optimization involves controlling temperature (−20°C for initiation, followed by room temperature stirring for 12 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of 1,4-bis(bromomethyl)benzene to phenylhydrazine derivatives). Post-synthesis purification via ethyl acetate extraction and MgSO₄ drying yields >90% purity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- HPLC and GC-MS : To identify photodegradation products (e.g., Fries rearrangement intermediates) and quantify acid generation during photolysis .
- NMR and FT-IR : For structural elucidation, including confirmation of methylene bridges and phenyl group orientations .
- UV-Vis Spectroscopy : To monitor electronic transitions and ligand-metal interactions in chelation studies .
Q. How should researchers handle safety concerns associated with 1,4-bis(trichloromethyl)benzene derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trichloromethyl radicals).
- Emergency Protocols : Immediate rinsing with water for 15+ minutes upon exposure; use water spray or CO₂ extinguishers for fires .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives for specific applications?
Methodological Answer:
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., sulfonyloxy) to enhance photostability or electron-donating groups (e.g., hydroxyl) for metal chelation .
- Steric Effects : Bulky substituents (e.g., isopropyl) reduce π-π stacking, altering solubility and aggregation behavior .
Advanced Research Questions
Q. What mechanisms explain the photochemical degradation of 1,4-bis(phenylsulfonyloxy)benzene, and how do reaction conditions influence product distribution?
Methodological Answer: Under 254 nm UV irradiation in acetonitrile, S-O bond cleavage generates phenylsulfonyl and phenoxy radicals. Product distribution depends on:
Q. How do electronic properties (e.g., polarizability, hyperpolarizability) of 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene correlate with its potential as a chelating sensor?
Methodological Answer:
- Nonlinear Optical (NLO) Properties : Calculate static polarizability (α) and first hyperpolarizability (β) using finite-field methods in Gaussian.
- Metal Chelation : Chelation with transition metals (e.g., Cu²⁺) shifts UV-Vis absorption maxima (Δλ ~ 30–50 nm), detectable via spectroscopic titration .
Q. What strategies enable selective functionalization of the benzene core in this compound derivatives?
Methodological Answer:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., hydroxyl, amino) to control regioselectivity. For example, 4-aminophenyl substituents facilitate para-substitution .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 1,4-positions .
Q. How do thermodynamic properties (e.g., boiling point, critical temperature) inform solvent selection and reaction scaling?
Methodological Answer:
Q. What experimental and theoretical approaches resolve contradictions in reported photodegradation pathways?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents to trace hydrogen abstraction pathways.
- Time-Resolved Spectroscopy : Laser flash photolysis identifies short-lived intermediates (e.g., triplet states) missed in steady-state studies .
- DFT Calculations : Compare activation energies of competing pathways (e.g., Fries rearrangement vs. radical recombination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
